molecular formula C13H18O2 B089478 3-Phenylpropyl isobutyrate CAS No. 103-58-2

3-Phenylpropyl isobutyrate

Cat. No.: B089478
CAS No.: 103-58-2
M. Wt: 206.28 g/mol
InChI Key: VBTAKMZSMFMLGT-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

3-Phenylpropyl isobutyrate is a synthetic compound that belongs to the cinnamyl phenylpropyl group of fragrance materials . It is primarily used in the flavor and fragrance industry . The primary targets of this compound are the olfactory receptors in the nose, which detect smells, and the taste receptors in the mouth.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Phenylpropyl isobutyrate is typically synthesized through the esterification of hydrocinnamic alcohol with isobutyric acid. The reaction involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reactants are mixed in large reactors, and the reaction is monitored to ensure optimal yield and purity. The product is then purified through distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions: 3-Phenylpropyl isobutyrate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to hydrocinnamic alcohol and isobutyric acid.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

Scientific Research Applications

3-Phenylpropyl isobutyrate has several applications in scientific research:

Comparison with Similar Compounds

    Benzyl isobutyrate: Similar in structure but with a benzyl group instead of a phenylpropyl group.

    Phenethyl isobutyrate: Contains a phenethyl group instead of a phenylpropyl group.

    Cinnamyl isobutyrate: Contains a cinnamyl group instead of a phenylpropyl group.

Uniqueness: 3-Phenylpropyl isobutyrate is unique due to its specific combination of a phenylpropyl group with an isobutyrate ester, which imparts a distinct sweet, balsamic, and fruity odor. This makes it particularly valuable in the flavor and fragrance industry for creating unique aromatic profiles .

Properties

IUPAC Name

3-phenylpropyl 2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-11(2)13(14)15-10-6-9-12-7-4-3-5-8-12/h3-5,7-8,11H,6,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBTAKMZSMFMLGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OCCCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7059276
Record name 3-Phenylpropyl isobutyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7059276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid, fruity-balsamic sweet odour
Record name 3-Phenylpropyl isobutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/175/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

282.00 °C. @ 760.00 mm Hg
Record name 3-Phenylpropyl 2-methylpropanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034472
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

insoluble in water; soluble in oils, miscible (in ethanol)
Record name 3-Phenylpropyl isobutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/175/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.975-0.981
Record name 3-Phenylpropyl isobutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/175/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

103-58-2
Record name 3-Phenylpropyl isobutyrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103-58-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 3-Phenyl propyl isobutyrate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Phenylpropyl isobutyrate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404455
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Record name 3-Phenylpropyl isobutyrate
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Record name Propanoic acid, 2-methyl-, 3-phenylpropyl ester
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Record name 3-Phenylpropyl isobutyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7059276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-phenylpropyl isobutyrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.841
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 3-PHENYL PROPYL ISOBUTYRATE
Source FDA Global Substance Registration System (GSRS)
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Record name 3-Phenylpropyl 2-methylpropanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034472
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the natural source of 3-Phenylpropyl Isobutyrate and what other compounds are found alongside it?

A1: this compound is a naturally occurring ester found in Roman chamomile (Anthemis nobilis L.) oil []. In addition to this ester, other newly identified esters, tridecanal, and pentadecanal were also detected in the same oil fraction [].

Q2: Is this compound safe for use in animal feed?

A2: Yes, the European Food Safety Authority (EFSA) Panel on Additives and Products or Substances used in Animal Feed (FEEDAP) has concluded that this compound is safe for use in animal feed at a maximum level of 5 mg/kg of complete feed for all target species []. This conclusion stems from the compound's use as a flavoring agent in human food, with the same function extending to its application in animal feed [].

Q3: Are there any safety considerations regarding the handling of this compound?

A3: Yes, while deemed safe for consumption in feed at specified levels, this compound presents potential hazards requiring careful handling []. These include risks of skin and eye irritation, as well as skin sensitization []. Respiratory exposure should also be minimized due to potential hazards [].

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